N-(2-{bicyclo[2.2.1]heptan-2-yl}ethyl)cyclopropanamine
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Description
“N-(2-{bicyclo[2.2.1]heptan-2-yl}ethyl)cyclopropanamine” is a chemical compound with the molecular formula C12H21N and a molecular weight of 179.3 . It is used for proteomics research .
Physical and Chemical Properties Analysis
“this compound” has a predicted boiling point of 247.3° C at 760 mmHg and a predicted density of 1.0 g/cm3. Its refractive index is predicted to be n20D 1.52 .Mechanism of Action
Target of Action
The primary target of N-(2-{bicyclo[22Similar compounds have been found to interact with nmda receptors , and protein phosphatases . These targets play crucial roles in various physiological processes, including synaptic plasticity and cell signaling.
Mode of Action
The exact mode of action of N-(2-{bicyclo[22It’s suggested that similar compounds act as uncompetitive antagonists at the phencyclidine (pcp) binding site of nmda receptors . This interaction can lead to changes in ion flow at excitatory synapses, affecting neuronal communication.
Biochemical Pathways
The specific biochemical pathways affected by N-(2-{bicyclo[22The interaction with nmda receptors suggests that it may influence glutamatergic signaling pathways . The downstream effects of this interaction can include changes in synaptic plasticity, which is crucial for learning and memory.
Pharmacokinetics
The pharmacokinetic properties of N-(2-{bicyclo[22The compound’s molecular weight of 1793 may influence its bioavailability and distribution within the body.
Result of Action
The molecular and cellular effects of N-(2-{bicyclo[22The antagonistic action at nmda receptors could potentially lead to a reduction in excitatory synaptic transmission .
Properties
IUPAC Name |
N-[2-(2-bicyclo[2.2.1]heptanyl)ethyl]cyclopropanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N/c1-2-10-7-9(1)8-11(10)5-6-13-12-3-4-12/h9-13H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFYFUEVXXCHEAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCCC2CC3CCC2C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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